5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide
Overview
Description
5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of the 4-chlorophenylthio and sulfonamide groups in the thiophene ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the 4-Chlorophenylthio Group: This step involves the substitution of a hydrogen atom in the thiophene ring with a 4-chlorophenylthio group. This can be achieved through a nucleophilic substitution reaction using 4-chlorothiophenol and a suitable base.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with a sulfonamide reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the thiophene ring or the 4-chlorophenylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the sulfonamide group allows it to form hydrogen bonds with target proteins, while the 4-chlorophenylthio group can participate in hydrophobic interactions. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the 4-chlorophenylthio group, resulting in different chemical and biological properties.
4-Chlorophenylthiophene:
Thiophene-2-sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide group, leading to different reactivity.
Uniqueness
5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is unique due to the presence of both the 4-chlorophenylthio and sulfonamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanylthiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S3/c11-7-1-3-8(4-2-7)15-9-5-6-10(16-9)17(12,13)14/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYFCDGJGFCATN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(S2)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381155 | |
Record name | 5-[(4-Chlorophenyl)sulfanyl]thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63031-81-2 | |
Record name | 5-[(4-Chlorophenyl)sulfanyl]thiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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